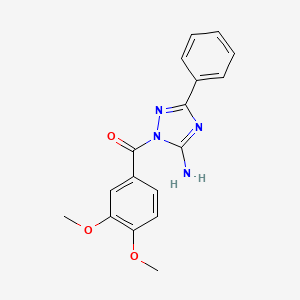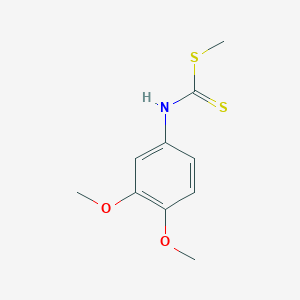
N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as DMT, is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. For example, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation and migration of cancer cells. Additionally, this compound has been found to possess antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a versatile compound for various research applications. Additionally, this compound is relatively easy to synthesize, which makes it a readily available compound for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in animal studies, its toxicity in humans is not fully understood. Additionally, the optimal dosage and administration route of this compound for various therapeutic applications have not been fully established.
未来方向
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. One of the potential directions is the development of new therapeutic agents based on the structure of this compound. For example, the synthesis of new thiazole derivatives with improved biological activities and reduced toxicity could lead to the development of new drugs for various diseases.
Another potential direction is the investigation of the mechanism of action of this compound. Understanding the exact molecular targets and signaling pathways involved in the biological activities of this compound could lead to the development of more specific and effective therapeutic agents.
Conclusion:
This compound is a versatile compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, make it a promising candidate for various research applications. While there are still limitations and uncertainties regarding the toxicity and optimal dosage of this compound, its potential for the development of new therapeutic agents makes it a compound worth further investigation.
合成方法
N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 3-pyridinecarboxaldehyde. The final product is obtained through the cyclization of the resulting intermediate with ammonium acetate.
科学研究应用
N-(2,4-dimethoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. This compound has also been found to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-12-5-6-13(15(8-12)21-2)18-16-19-14(10-22-16)11-4-3-7-17-9-11/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRLGDHTEVBNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)

![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)


